酸化鉄黄

概要

説明

Synthesis Analysis

The synthesis of Ferric oxide Yellow involves various methods, including the thermal decomposition of iron salts, co-precipitation, and hydrothermal processes. A common approach is the thermal interaction of iron oxide with soda or sintering iron sands with soda, achieving a phase transformation at specific temperatures, which is crucial for obtaining the desired compound with high purity and specific properties (Kuldeyev et al., 2022).

Molecular Structure Analysis

The molecular structure of Ferric oxide Yellow is characterized by its crystalline form, which can vary based on the synthesis method and conditions. Techniques such as X-ray diffraction and scanning electron microscopy are commonly used to characterize the crystalline structure and particle size, which are critical for its applications in various fields (Campos et al., 2015).

Chemical Reactions and Properties

Ferric oxide Yellow participates in several chemical reactions, including redox reactions and interactions with organic and inorganic substances. Its role in environmental remediation, particularly in Fenton and Fenton-like reactions, is noteworthy. These reactions utilize the catalytic properties of iron (hydr)oxides to generate reactive species like hydroxyl radicals, showcasing its importance in pollution control and water treatment (Pereira et al., 2012).

Physical Properties Analysis

The physical properties of Ferric oxide Yellow, such as color, particle size, and surface area, are influenced by its synthesis and processing. Its magnetic properties are of particular interest, with applications in data storage, magnetic resonance imaging (MRI), and as a contrast agent in medical diagnostics (Shi et al., 2015).

Chemical Properties Analysis

The chemical properties of Ferric oxide Yellow, including its stability, reactivity, and interaction with various chemicals, are crucial for its use in catalysis, environmental remediation, and other applications. Its ability to undergo redox reactions and to adsorb pollutants makes it valuable for treating water and wastewater, and for removing heavy metals and other contaminants from the environment (Hua et al., 2012).

科学的研究の応用

動物飼料添加物

酸化鉄黄は、動物飼料の着色剤として使用されます。飼料の色を復元および強化するために添加されます。 この用途の推奨濃度は、500〜1,200 mg / kgです .

製薬業界

製薬業界では、酸化鉄黄はコーティング顔料として使用されます。 FDA規制の色素添加物であり、医薬品や医療機器に使用されています .

化粧品業界

酸化鉄黄は、主に化粧品業界で使用されています。 さまざまな化粧品に色を付ける無機黄色の顔料です .

ゴム、塗料、紙業界

酸化鉄黄は、ゴム、塗料、紙業界で顔料として使用されています。 リノリウム、セラミック、ガラスの製造にも使用されます .

研磨剤

酸化鉄黄は、ガラス、貴金属、ダイヤモンドの研磨剤として使用されます。 これらの材料の輝きと仕上げを向上させるのに役立ちます .

電気および電子機器業界

電気および電子機器業界では、酸化鉄黄は抵抗器や半導体の製造に使用されています。 磁石や磁気テープの製造にも使用されます .

触媒

酸化鉄黄は、さまざまな化学反応の触媒として使用されます。 その特性により、化学反応の速度を加速するのに適しています .

ナノテクノロジー

ナノテクノロジーの分野では、酸化鉄黄は鉄系ナノ構造の合成に使用されます。 これらのナノ構造は、科学、医学、技術分野で多様な用途を持っています .

Safety and Hazards

将来の方向性

Ferric oxide Yellow has found fertile ground in the field of nanotechnology, and therefore, became popular among researchers who have proven a wide variety of biomedicine, electronics, construction, environmental remediation, and energy harvesting applications . The main technological challenge is related to control of its physical characteristics such as morphology, size distribution, dispersion, crystallinity, structural defects, porosity, active area, as well as impurities .

作用機序

Target of Action

Ferric oxide yellow, also known as yellow iron oxide or FeOH3, is an inorganic compound . It is primarily used as a pigment in the pharmaceutical and cosmetics industries . The primary targets of ferric oxide yellow are the substances it is intended to color, such as pharmaceutical tablets and cosmetic products .

Biochemical Pathways

Iron, a component of ferric oxide yellow, is a crucial element in various biochemical processes, including oxygen transport and dna synthesis .

Pharmacokinetics

In the case of other iron compounds, following intravenous administration, iron is transported as a complex with transferrin to target cells including erythroid precursor cells .

Action Environment

The action of ferric oxide yellow is influenced by environmental factors such as pH and temperature. For instance, ferric oxide yellow is insoluble in water at pH 7 . Its stability and efficacy as a pigment can be affected by these and other environmental conditions .

特性

IUPAC Name |

iron(3+);oxygen(2-);hydroxide;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Fe.2H2O.O/h;2*1H2;/q+3;;;-2/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDHBWEYLDHLIBQ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

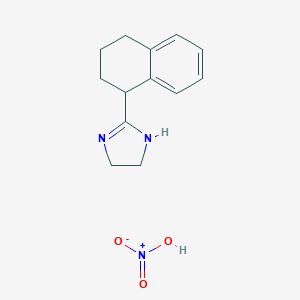

Canonical SMILES |

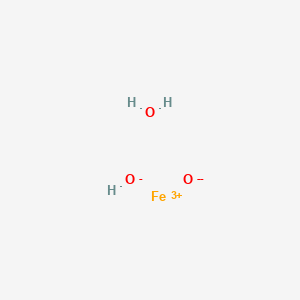

O.[OH-].[O-2].[Fe+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

FeH3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

106.87 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

51274-00-1 | |

| Record name | Ferric oxide, yellow [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051274001 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Iron hydroxide oxide yellow | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.890 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FERRIC OXIDE YELLOW | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EX438O2MRT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary application of ferric oxide yellow in the pharmaceutical industry?

A1: Ferric oxide yellow is used as a coloring agent in pharmaceutical tablets. For instance, it's found in Amaryl tablets (glimepiride), a medication for type 2 diabetes mellitus. [, ]

Q2: Are there concerns about the environmental impact of ferric oxide yellow production?

A2: While ferric oxide yellow itself is considered environmentally benign, its production can generate waste streams. Research focuses on minimizing these impacts through methods like utilizing byproducts from other industrial processes. One study details a method for synthesizing ferric oxide yellow pigment using waste iron scale, contributing to resource recovery and reducing waste. []

Q3: How does the production process affect the properties of ferric oxide yellow pigment?

A3: The method of synthesis directly influences the pigment's characteristics. Research highlights the development of low oil absorption ferric oxide yellow pigment. This innovation, achieved through a specific wet-method sulfate oxidation and densification process, results in a pigment beneficial for various applications. [] Another study focuses on creating high-temperature-resistant ferric oxide yellow pigment by coating it with silicon dioxide, aluminum phosphate, and aluminum hydroxide. This multi-step process enhances the pigment's stability at high temperatures, making it suitable for demanding applications. []

Q4: What innovations are being explored to make ferric oxide yellow production more sustainable?

A4: Researchers are actively developing environmentally friendly methods for ferric oxide yellow production. One study describes a device that utilizes alkaline liquor from a bipolar-membrane electrodialysis device as an alkali source during pigment synthesis. [] This approach aims to reduce the reliance on expensive and potentially polluting alkali sources, contributing to a more sustainable production process.

Q5: Beyond color, what other properties make ferric oxide yellow useful in various applications?

A5: Ferric oxide yellow is valued for its stability and compatibility with other materials. One study describes its incorporation into a plant fiber home door. [] The researchers highlight the pigment's contribution to the door's corrosion resistance and improved aesthetics.

Q6: What challenges exist in controlling the properties of ferric oxide yellow during synthesis?

A7: Achieving desired characteristics like low viscosity often requires precise control over reaction parameters. One study emphasizes the importance of factors like temperature, pH, and reaction time in a high-pressure reaction kettle for producing low-viscosity iron oxide yellow. [] Precisely controlling these variables is crucial for obtaining a pigment with the intended flow properties, impacting its suitability for different applications.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Hydroxybenzo[d]thiazol-2(3H)-one](/img/structure/B39036.png)

![3-(4-Methoxyphenyl)benzo[f]chromen-1-one](/img/structure/B39041.png)